N-(4-ANILINOPHENYL)-4-BENZYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Overview
Description
N-(4-ANILINOPHENYL)-4-BENZYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an anilinophenyl group, a benzyltetrahydropyrazine core, and a carbothioamide functional group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ANILINOPHENYL)-4-BENZYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the anilinophenyl intermediate, which is then reacted with benzyltetrahydropyrazine under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies such as automated reactors and real-time monitoring systems can enhance the efficiency and scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as minimizing waste and using safer reagents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-ANILINOPHENYL)-4-BENZYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions. The choice of solvent, temperature, and pressure also plays a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds. Substitution reactions can lead to the formation of a wide range of substituted derivatives with diverse functional groups .
Scientific Research Applications
N-(4-ANILINOPHENYL)-4-BENZYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has numerous applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-(4-ANILINOPHENYL)-4-BENZYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate cellular signaling pathways by interacting with receptors or other signaling molecules, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-ANILINOPHENYL)-4-BENZYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE include:
- N-(4-ANILINOPHENYL)BENZAMIDE
- 4-ANILINO-N-PHENETHYLPIPERIDINE
- 4-(4-SUBSTITUTED-ANILINO)QUINOLINE DERIVATIVES
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and molecular structure. This distinct architecture allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(4-anilinophenyl)-4-benzylpiperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4S/c29-24(28-17-15-27(16-18-28)19-20-7-3-1-4-8-20)26-23-13-11-22(12-14-23)25-21-9-5-2-6-10-21/h1-14,25H,15-19H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLILGQMBAGPLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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